
N-(2,5-Diethynylphenyl)-N-octyloctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Diethynylphenyl)-N-octyloctanamide is an organic compound characterized by the presence of ethynyl groups attached to a phenyl ring and an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Diethynylphenyl)-N-octyloctanamide typically involves the Sonogashira coupling reaction. This reaction is carried out between 2,5-diiodobenzene and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting product is then subjected to further functionalization to introduce the octyl chain and the amide group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Diethynylphenyl)-N-octyloctanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
N-(2,5-Diethynylphenyl)-N-octyloctanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Mécanisme D'action
The mechanism of action of N-(2,5-Diethynylphenyl)-N-octyloctanamide is largely dependent on its application. In organic electronics, the compound’s conjugated structure facilitates electron transport, making it suitable for use in semiconductors and photovoltaic devices. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,5-Dimethylphenyl)-N-octyloctanamide
- N-(2,5-Dibromophenyl)-N-octyloctanamide
- N-(2,5-Diethynylphenyl)-N-dodecyldodecanamide
Uniqueness
N-(2,5-Diethynylphenyl)-N-octyloctanamide is unique due to the presence of ethynyl groups, which confer distinct electronic properties. These properties make it particularly valuable in the field of organic electronics, where it can be used to enhance the performance of devices such as OLEDs and photovoltaic cells .
Propriétés
Numéro CAS |
824428-81-1 |
|---|---|
Formule moléculaire |
C26H37NO |
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
N-(2,5-diethynylphenyl)-N-octyloctanamide |
InChI |
InChI=1S/C26H37NO/c1-5-9-11-13-15-17-21-27(26(28)18-16-14-12-10-6-2)25-22-23(7-3)19-20-24(25)8-4/h3-4,19-20,22H,5-6,9-18,21H2,1-2H3 |
Clé InChI |
MNZGNOCOZDUFAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(C1=C(C=CC(=C1)C#C)C#C)C(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


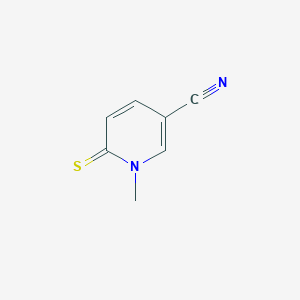
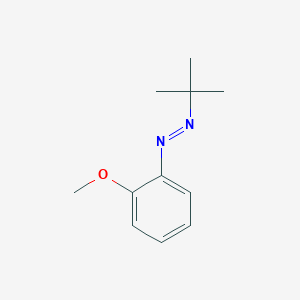
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)

![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)
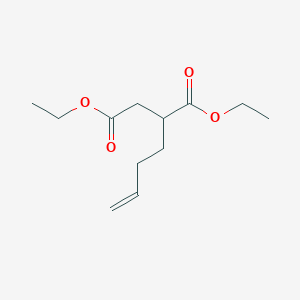
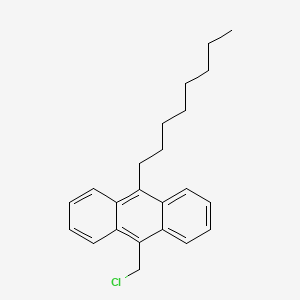
![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)
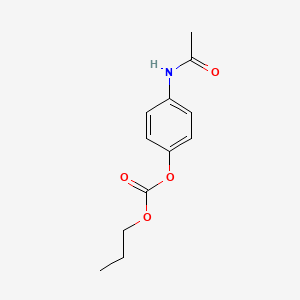
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)

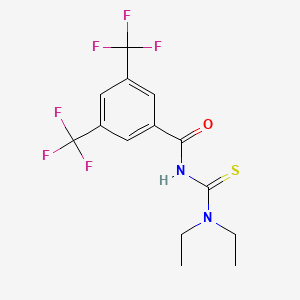

![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
